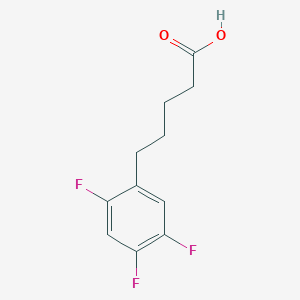

5-(2,4,5-Trifluorophenyl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,4,5-Trifluorophenyl)pentanoic acid is an organic compound characterized by the presence of a pentanoic acid chain attached to a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trifluorophenyl)pentanoic acid typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluoronitrobenzene with diethyl malonate to form an intermediate compound. This intermediate undergoes hydrolysis, acidification, and decarboxylation to yield 2,4,5-trifluorophenylacetic acid. Further reactions, including reduction and diazotization, lead to the formation of the desired pentanoic acid derivative .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. This includes the use of readily available raw materials, cost-effective catalysts, and efficient reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trifluorophenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2,4,5-Trifluorophenyl)pentanoic acid has several scientific research applications:

Biological Activity

5-(2,4,5-Trifluorophenyl)pentanoic acid is an organic compound characterized by a pentanoic acid chain linked to a 2,4,5-trifluorophenyl group. Its unique structure, which includes three fluorine atoms on the phenyl ring, significantly influences its biological activity and chemical properties. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H12F3O2

- Molecular Weight : 236.21 g/mol

- Melting Point : 123-125 °C

- Solubility : Limited solubility in DMSO and methanol

The presence of fluorine atoms enhances the lipophilicity of the compound, which may contribute to its bioactivity compared to similar compounds that lack such extensive fluorination.

Synthesis Methods

Several synthesis methods have been documented for producing this compound. These methods allow for modifications that may enhance its properties:

- Direct Fluorination : Incorporating fluorine into the aromatic ring.

- Alkylation Reactions : Using alkyl halides to attach the pentanoic acid chain.

- Coupling Reactions : Employing coupling agents to link the phenyl group with the pentanoic acid moiety.

These synthetic routes are crucial for developing derivatives with improved biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as a lead compound for developing new therapeutic agents due to its potential inhibitory effects on key biological pathways.

Therapeutic Applications

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.

- Neurological Effects : Due to its structural similarity to known inhibitors of acetylcholinesterase (AChE), there is ongoing research into its effects on neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Studies :

- A study evaluated the cytotoxicity of this compound on various cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 18 | Cell cycle arrest |

-

Antimicrobial Research :

- In vitro studies assessed the antimicrobial activity against MRSA strains. The compound exhibited significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Neurological Impact :

- Molecular docking studies indicated potential binding affinity to AChE, suggesting that modifications could enhance its efficacy as a neuroprotective agent.

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

5-(2,4,5-trifluorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H11F3O2/c12-8-6-10(14)9(13)5-7(8)3-1-2-4-11(15)16/h5-6H,1-4H2,(H,15,16) |

InChI Key |

OUHWRFCGLAAWOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.